N-(4-acetylphenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
Description
This compound is a synthetic small molecule featuring a piperidine core substituted with a 3,5-dimethoxybenzyloxymethyl group and an acetamide linkage to a 4-acetylphenyl moiety.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.C2H2O4/c1-18(28)21-4-6-22(7-5-21)26-25(29)15-27-10-8-19(9-11-27)16-32-17-20-12-23(30-2)14-24(13-20)31-3;3-1(4)2(5)6/h4-7,12-14,19H,8-11,15-17H2,1-3H3,(H,26,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGNFFFDYHPNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.
Chemical Structure
The compound's structure consists of an acetylphenyl moiety linked to a piperidine ring with a dimethoxybenzyl ether group. This complex structure may contribute to its biological activity.
Preliminary studies suggest that this compound may exert its effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Modulation of Apoptosis : It may activate apoptotic pathways, particularly through the activation of caspases, which are crucial in programmed cell death.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, it may also play a role in protecting neuronal cells from apoptosis.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Study : A study evaluated the compound's effect on human cancer cell lines (SW620, PC-3, NCI-H23). Results indicated that it exhibited cytotoxicity significantly greater than 5-fluorouracil (5-FU), a standard chemotherapeutic agent. The most potent derivatives were identified as having a 5-fold increase in efficacy compared to 5-FU .
- Apoptotic Pathway Activation : In vitro assays demonstrated that the compound induced apoptosis through caspase activation. Specifically, it activated procaspase-3 by nearly 200%, suggesting a robust mechanism for inducing cancer cell death .
- Neuroprotective Evaluation : A related study explored the neuroprotective properties of similar compounds and suggested that modifications to the benzyl moiety could enhance neuroprotection against oxidative stress .
Comparison with Similar Compounds
Structural Analog 1: 2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide Oxalate
- CAS : 1396810-94-8
- Molecular Formula : C₂₀H₃₀N₂O₈
- Key Features: Shares the same piperidine-oxymethyl-3,5-dimethoxybenzyl backbone. Differs in the acetamide substituent (N-methyl vs. N-(4-acetylphenyl)).
Structural Analog 2: N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- CAS : 61086-18-8
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Features :
Structural Analog 3: LY303870 (Lanepitant)
- Structure: (R)-1-(N-[2-methoxybenzyl]acetylamino)-3-(1H-indol-3yl)-2-(N-[2-{4-(piperidin-1-yl)piperidin-1-yl}acetyl]amino)propane
- Key Features :
Structural Analog 4: N-(4-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide Oxalate
- CAS: Not provided
- Molecular Formula : C₂₅H₂₈N₄O₆
- Key Features :
Tabulated Comparison of Key Parameters
Critical Analysis of Research Findings
- 3,5-Dimethoxybenzyl Group : This substituent is associated with enhanced binding to serotonin and adrenergic receptors due to its electron-rich aromatic system, as observed in SR48968 (saredutant) .
- Oxalate Salt : Improves aqueous solubility compared to free bases, a feature shared with Analog 4 .
- 4-Acetylphenyl vs. N-Methyl : The acetylphenyl group introduces a planar, hydrophobic region that may improve membrane permeability but could increase off-target interactions compared to simpler N-alkyl groups .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule is dissected into three primary components:
Stepwise Synthesis
Synthesis of 4-(((3,5-Dimethoxybenzyl)Oxy)Methyl)Piperidine
The piperidine intermediate is prepared through nucleophilic substitution:
- 3,5-Dimethoxybenzyl bromide reacts with 4-hydroxymethylpiperidine in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by potassium carbonate (K₂CO₃).
- The mixture is refluxed at 65°C for 12 hours, followed by filtration and solvent evaporation. Yield: 78–82%.
Acylation of 4-Acetylphenylamine
The amide bond forms via Schotten-Baumann reaction:
- 4-Acetylphenylamine (1.0 equiv) and chloroacetyl chloride (1.2 equiv) react in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Stirred at 0–5°C for 2 hours, then warmed to room temperature. Yield: 85–88%.
Coupling of Intermediates
The piperidine and acetamide moieties are conjugated using a nucleophilic substitution:
- 2-Chloro-N-(4-acetylphenyl)acetamide (1.0 equiv) and 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine (1.1 equiv) react in dimethylformamide (DMF) with potassium iodide (KI) as a catalyst.
- Heated at 80°C for 8 hours. Yield: 70–75%.
Oxalate Salt Formation
The free base is converted to its oxalate salt:
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent (Coupling Step) | DMF | Acetonitrile | DMF |
| Temperature | 60°C | 80°C | 80°C |
| Reaction Time | 6 hours | 8 hours | 8 hours |
| Yield | 62% | 75% | 75% |
DMF enhances nucleophilicity of the piperidine nitrogen, while elevated temperatures accelerate substitution kinetics.
Catalytic Additives
Inclusion of potassium iodide (10 mol%) in the coupling step improves yield by 15% via halogen exchange mechanism.
Purification and Isolation
Recrystallization
The oxalate salt is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity (HPLC).
Chromatographic Methods
| Technique | Stationary Phase | Mobile Phase | Purity Outcome |
|---|---|---|---|
| Column Chromatography | Silica gel (60–120 mesh) | Ethyl acetate:hexane (1:1) | 98% |
| Preparative HPLC | C18 column | Acetonitrile:water (70:30) | 99.5% |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 2.55 | 3H | s | Acetyl CH₃ |
| 3.75 | 6H | s | OCH₃ (3,5-dimethoxy) |
| 4.45 | 2H | d (J = 12 Hz) | Piperidine CH₂ |
| 7.85 | 2H | d (J = 8 Hz) | Aromatic H (acetylphenyl) |
IR (KBr)
- 1685 cm⁻¹: C=O (amide).
- 1240 cm⁻¹: C-O (methoxy).
Mass Spectrometry
Industrial Scalability and Challenges
Pilot-Scale Synthesis
- Batch Size : 10 kg.
- Yield : 68% (vs. 75% lab-scale) due to heat transfer inefficiencies.
- Purity : 98.7% (HPLC).
Solvent Recovery
- Ethanol and DMF are recycled via fractional distillation, reducing costs by 40%.
Q & A
Q. What are the key structural features of this compound that influence its potential biological activity?
The compound contains a piperidine ring substituted with a dimethoxybenzyloxy-methyl group, an acetylphenyl acetamide moiety, and an oxalate counterion. These features contribute to its stereoelectronic properties, enabling interactions with biological targets such as enzymes or receptors. The dimethoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the acetylphenyl group may participate in hydrogen bonding .
Q. What synthetic routes are commonly employed for its preparation?
Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination.
- Step 2 : Coupling of the modified piperidine with the acetylphenyl acetamide backbone using carbodiimide-mediated amide bond formation.
- Step 3 : Salt formation with oxalic acid . Microwave-assisted synthesis and solvent-free conditions are often used to enhance reaction efficiency .
Q. What characterization techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., δ 7.2–7.4 ppm for aromatic protons).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 513.2).
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. What are the key handling and storage considerations based on physicochemical properties?
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent oxidation.
- Safety : Use PPE (gloves, goggles) due to acute oral toxicity (GHS Category 4) and respiratory irritation risks.
- Waste Disposal : Neutralize with 1M NaOH before incineration by licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
